Dithia-2-aza-spiro[3.4]octane,hydrochloride
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Overview
Description
Dithia-2-aza-spiro[34]octane, hydrochloride is a chemical compound with the molecular formula C6H12ClNS and a molecular weight of 16568418 It is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dithia-2-aza-spiro[3.4]octane, hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for Dithia-2-aza-spiro[3.4]octane, hydrochloride are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dithia-2-aza-spiro[3.4]octane, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced derivatives of the compound.
Scientific Research Applications
Dithia-2-aza-spiro[3.4]octane, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in studies involving biological systems, particularly in understanding the interactions of sulfur and nitrogen-containing compounds with biological molecules.
Industry: The compound’s properties may be exploited in various industrial processes, such as the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Dithia-2-aza-spiro[3.4]octane, hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to engage in unique chemical interactions, potentially affecting biological pathways or chemical processes. Detailed studies on its mechanism of action would provide insights into its specific molecular targets and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dithia-2-aza-spiro[3.4]octane, hydrochloride include other spirocyclic compounds containing sulfur and nitrogen atoms, such as:
- 2-Azaspiro[3.4]octane
- 2-Thiaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.4]octane
Uniqueness
Dithia-2-aza-spiro[3.4]octane, hydrochloride is unique due to its specific combination of sulfur and nitrogen atoms within a spirocyclic framework. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H12ClNS |
---|---|
Molecular Weight |
165.69 g/mol |
IUPAC Name |
1-thia-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-2-4-6(3-1)5-7-8-6;/h7H,1-5H2;1H |
InChI Key |
YHRWYFOGXHIFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNS2.Cl |
Origin of Product |
United States |
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